molecular formula C13H14N2O B12529783 Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)- CAS No. 676596-37-5

Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-

Cat. No.: B12529783
CAS No.: 676596-37-5
M. Wt: 214.26 g/mol
InChI Key: PESZUKJNNJEQLI-UHFFFAOYSA-N
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Description

Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)- is a compound that belongs to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with a 1-oxo-3-phenyl-2-propynyl group, making it a unique and valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of piperazine derivatives often involves the use of readily available starting materials and efficient catalytic processes. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base like DBU can yield protected piperazines in high yields .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)- involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)- is unique due to the presence of the 1-oxo-3-phenyl-2-propynyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

CAS No.

676596-37-5

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

3-phenyl-1-piperazin-1-ylprop-2-yn-1-one

InChI

InChI=1S/C13H14N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-5,14H,8-11H2

InChI Key

PESZUKJNNJEQLI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C#CC2=CC=CC=C2

Origin of Product

United States

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